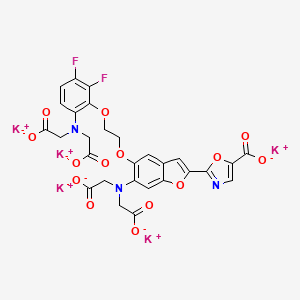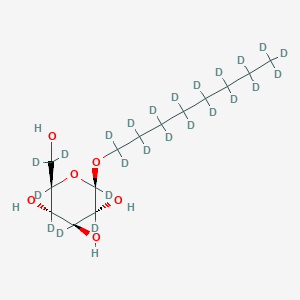
n-Octyl |A-D-glucopyranoside-d24
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
n-Octyl |A-D-glucopyranoside-d24 is a non-ionic detergent widely used in biochemical and biotechnical applications. It is particularly known for its role in solubilizing and crystallizing membrane proteins. This compound is a deuterated form of n-Octyl β-D-glucopyranoside, which means it contains deuterium atoms instead of hydrogen atoms, making it useful in specific research applications such as nuclear magnetic resonance (NMR) studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of n-Octyl |A-D-glucopyranoside-d24 typically involves the reaction of octanol with glucose in the presence of an acid catalyst. The reaction conditions include:
Temperature: 60-80°C
Catalyst: Acidic catalyst such as sulfuric acid
Solvent: Methanol or ethanol
The reaction proceeds through the formation of an intermediate glucoside, which is then purified and deuterated to obtain this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale reactors: To maintain consistent temperature and mixing
Continuous flow systems: For efficient production
Purification steps: Including crystallization and filtration to ensure high purity
Analyse Chemischer Reaktionen
Types of Reactions
n-Octyl |A-D-glucopyranoside-d24 undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding aldehydes or acids
Reduction: Reduction reactions are less common but can occur under specific conditions
Substitution: Can undergo substitution reactions where the octyl group is replaced with other alkyl groups
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide
Reducing agents: Such as sodium borohydride
Substitution reagents: Such as alkyl halides
Major Products
Oxidation products: Aldehydes or carboxylic acids
Reduction products: Alcohols
Substitution products: Various alkyl glucopyranosides
Wissenschaftliche Forschungsanwendungen
n-Octyl |A-D-glucopyranoside-d24 is extensively used in scientific research, including:
Chemistry: As a non-ionic detergent in the solubilization of hydrophobic compounds
Biology: In the study of membrane proteins and their interactions
Medicine: For drug delivery systems and formulation of pharmaceuticals
Industry: In the production of cosmetics and personal care products
Wirkmechanismus
The mechanism of action of n-Octyl |A-D-glucopyranoside-d24 involves its ability to disrupt lipid bilayers, making it an effective solubilizing agent for membrane proteins. It interacts with the hydrophobic regions of proteins, allowing them to remain in solution. This property is particularly useful in the crystallization of membrane proteins for structural studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
n-Octyl β-D-glucopyranoside: The non-deuterated form, commonly used in similar applications
n-Dodecyl β-D-maltopyranoside: Another non-ionic detergent with a longer alkyl chain
n-Octyl β-D-thioglucopyranoside: A thiol-containing analog used for specific biochemical applications
Uniqueness
n-Octyl |A-D-glucopyranoside-d24 is unique due to its deuterated nature, making it particularly valuable in NMR studies where deuterium labeling is required. This property allows for more precise structural and dynamic studies of proteins and other biomolecules.
Eigenschaften
Molekularformel |
C14H28O6 |
|---|---|
Molekulargewicht |
316.52 g/mol |
IUPAC-Name |
(2R,3S,4S,5R,6R)-2,3,4,5,6-pentadeuterio-2-[dideuterio(hydroxy)methyl]-6-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecadeuteriooctoxy)oxane-3,4,5-triol |
InChI |
InChI=1S/C14H28O6/c1-2-3-4-5-6-7-8-19-14-13(18)12(17)11(16)10(9-15)20-14/h10-18H,2-9H2,1H3/t10-,11-,12+,13-,14-/m1/s1/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D,11D,12D,13D,14D |
InChI-Schlüssel |
HEGSGKPQLMEBJL-XCARCKBZSA-N |
Isomerische SMILES |
[2H][C@@]1([C@]([C@@](O[C@@]([C@]1([2H])O)([2H])OC([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])([2H])C([2H])([2H])O)([2H])O)O |
Kanonische SMILES |
CCCCCCCCOC1C(C(C(C(O1)CO)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





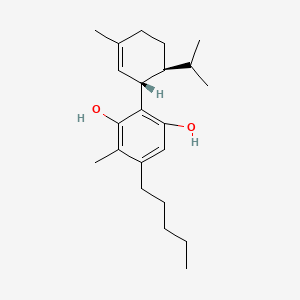
![methyl (2S)-3-(1-benzylimidazol-4-yl)-2-[(5-methoxy-6-phenylmethoxy-1H-indole-2-carbonyl)amino]propanoate](/img/structure/B12401933.png)
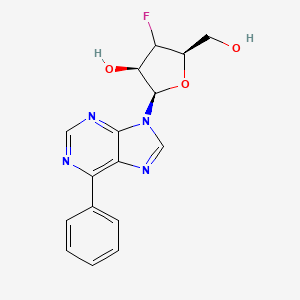

![N-[6-[(E)-3-(hydroxyamino)-3-oxoprop-1-enyl]pyridin-3-yl]-2,3-diphenylpropanamide](/img/structure/B12401954.png)
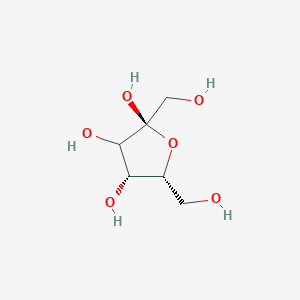
![azane;[(2R)-1,1,2,3,3-pentadeuterio-2-hydroxy-3-[hydroxy-[(2R,3R,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxypropyl] heptadecanoate](/img/structure/B12401956.png)



